PARP Inhibition and MCF-7 Cytotoxicity: Schisandronic Acid vs. Olaparib
Schisandronic acid demonstrates direct PARP inhibition, evidenced by PARP cleavage and caspase-3 upregulation, yielding an IC50 of 8.06 μM against MCF-7 breast cancer cells . In comparison, the clinical PARP inhibitor olaparib exhibits an IC50 of approximately 0.6-5.0 μM across various BRCA-mutant breast cancer cell lines [1].
| Evidence Dimension | Cytotoxicity (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | 8.06 μM |
| Comparator Or Baseline | Olaparib (PARP inhibitor): 0.6-5.0 μM (range across BRCA-mutant lines) |
| Quantified Difference | Schisandronic acid is approximately 1.6-13.4-fold less potent than olaparib in direct cytotoxicity assays, but operates via a distinct natural product scaffold |
| Conditions | MCF-7 human breast adenocarcinoma cell line; MTT assay for schisandronic acid; various assays for olaparib |
Why This Matters
Schisandronic acid provides a structurally distinct PARP-inhibiting scaffold derived from a natural source, offering an alternative chemotype for probe development and potential advantages in intellectual property positioning compared to established clinical PARP inhibitors.
- [1] Murai J, et al. Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Res. 2012;72(21):5588-5599. View Source
